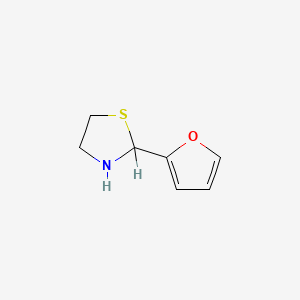

2-(furan-2-yl)-1,3-thiazolidine

Description

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQNTXBXKKMEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966184 | |

| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51859-60-0 | |

| Record name | Thiazolidine, 2-(2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)-1,3-thiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(furan-2-yl)-1,3-thiazolidine

Foreword: The Thiazolidine Scaffold in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with an estimated 85% of biologically active molecules containing at least one such ring system.[1] Among these, the five-membered thiazolidine ring, a saturated heterocycle containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold."[2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-diabetic, antimicrobial, anti-inflammatory, and anti-cancer properties.[4][5] This guide focuses on a specific, elegant variant: 2-(furan-2-yl)-1,3-thiazolidine. By wedding the furan ring, another cornerstone of medicinal chemistry, to the thiazolidine core, a molecule of unique chemical character and significant potential is created. This document provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role as a pro-drug for cysteine delivery, tailored for researchers and drug development professionals.

Molecular Structure and Physicochemical Profile

The foundational characteristics of this compound dictate its behavior in both chemical and biological systems. Its structure is a condensation of a furan-2-carbaldehyde (furfural) molecule and an aminothiol. The most common parent aminothiol is cysteamine, which yields the title compound, or the amino acid L-cysteine, which yields the biologically crucial 2-(furan-2-yl)thiazolidine-4-carboxylic acid.

The thiazolidine ring itself is a non-aromatic, five-membered structure.[3] X-ray crystallography studies on related substituted compounds, such as 3-benzyl-2-(furan-2-yl)thiazolidin-4-one, reveal that the thiazolidine ring is approximately planar.[6] The dihedral angles between the thiazolidine and furan rings are significant, indicating a non-coplanar orientation which can influence receptor binding and molecular interactions.[6]

Physicochemical Data Summary

Quantitative data for the parent compound provides a baseline for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₉NOS | [7] |

| Molecular Weight | 155.22 g/mol | [7] |

| Boiling Point | 277-278 °C (estimated at 760 mmHg) | [7] |

| Vapor Pressure | 0.004 mmHg @ 25 °C (estimated) | [7] |

| Flash Point | 121.9 °C (estimated) | [7] |

| logP (o/w) | 1.051 (estimated) | [7] |

| Water Solubility | 1.503 x 10⁵ mg/L @ 25 °C (estimated) | [7] |

Note: Some of the data are estimated values and should be used as a guideline for experimental design.

Spectroscopic Characterization

While detailed spectra for the unsubstituted parent compound are sparse in the literature, the characteristic signals can be predicted based on analysis of its derivatives.[8]

-

¹H-NMR: Protons on the furan ring would appear as distinct multiplets in the aromatic region (~6.4-7.6 ppm). The proton at the C2 position of the thiazolidine ring, being adjacent to three heteroatoms (O, N, S), would be a key singlet or triplet further downfield. The methylene protons at C4 and C5 of the thiazolidine ring would appear as multiplets in the aliphatic region (~3.0-4.5 ppm). The N-H proton would present as a broad singlet.

-

FT-IR: Key absorption bands would confirm the structure. These include N-H stretching (~3100-3300 cm⁻¹), C-H stretching (both aromatic from furan and aliphatic from thiazolidine), C-O-C stretching from the furan ring, and C-N and C-S stretching vibrations at lower wavenumbers.[8][9]

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely involve cleavage of the thiazolidine ring and loss of the furan moiety.

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and, more importantly, its unique reactivity profile, which is dominated by a crucial ring-chain equilibrium.

Core Synthesis: Condensation Chemistry

The formation of the 2-substituted thiazolidine ring is a classic example of condensation chemistry. The reaction proceeds via the nucleophilic attack of the amino group of an aminothiol (like cysteamine or cysteine) on the carbonyl carbon of an aldehyde (furfural), forming a Schiff base (imine) intermediate. This is followed by a rapid, intramolecular cyclization where the thiol group attacks the imine carbon, yielding the stable five-membered thiazolidine ring.[3]

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolidine - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 6. 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2-furyl) thiazolidine, 51859-60-0 [thegoodscentscompany.com]

- 8. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to 2-(furan-2-yl)-1,3-thiazolidine (CAS 51859-60-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(furan-2-yl)-1,3-thiazolidine, a heterocyclic compound featuring a furan ring fused with a thiazolidine moiety. This document delves into the compound's synthesis, physicochemical properties, and potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery. While specific biological data for this exact compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds to infer its potential applications and guide future research.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural motifs of this compound, which combines the aromatic furan ring with the saturated thiazolidine ring, suggests a rich potential for diverse biological activities. The furan moiety is a common pharmacophore found in numerous approved drugs, while the thiazolidine ring is known for its wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1] This guide aims to consolidate the current knowledge and provide a scientific foundation for the exploration of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 51859-60-0 | [2] |

| Molecular Formula | C₇H₉NOS | |

| Molecular Weight | 155.22 g/mol | |

| Melting Point | 54-55 °C | |

| Boiling Point (estimated) | 277.9 ± 35.0 °C | |

| Density (predicted) | 1.183 ± 0.06 g/cm³ | |

| logP (estimated) | 1.051 | [3] |

| Water Solubility (estimated) | 1.503e+005 mg/L @ 25 °C | [3] |

Synthesis and Characterization

The synthesis of this compound is anticipated to proceed via a condensation reaction between furfural and cysteamine. This reaction is a well-established method for the formation of 2-substituted thiazolidines.[4]

Proposed Synthesis Workflow

The following outlines a probable synthetic protocol based on established chemical principles for thiazolidine formation.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothesized)

-

Reaction Setup: To a round-bottom flask, add equimolar amounts of furfural and cysteamine in a suitable solvent such as ethanol or toluene.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include characteristic peaks for the furan ring protons, as well as signals for the methylene and methine protons of the thiazolidine ring. The chemical shifts for the furan ring protons in similar structures are typically observed as broad singlets in the range of δ 7.53–8.07 ppm.[5]

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of both the furan and thiazolidine rings.

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (155.22 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H, C-H, C-N, and C-S bonds. For related thiazolidinone structures, characteristic signals for the carbonyl moiety appear at 1694–1743 cm⁻¹.[5]

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively reported, the known activities of its constituent moieties provide a strong basis for predicting its potential pharmacological profile.

Inferred Biological Activities

Caption: Potential biological activities of this compound.

-

Antimicrobial Activity: Thiazolidine derivatives are well-documented for their broad-spectrum antimicrobial properties.[1] The furan nucleus is also present in several antimicrobial agents. Therefore, this compound is a promising candidate for screening against various bacterial and fungal strains.

-

Anticancer Activity: Numerous thiazolidine-containing compounds have demonstrated significant anticancer activity against various cancer cell lines.[1] The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the furan ring may further enhance these properties.

-

Antioxidant Activity: Both thiazolidine and furan derivatives have been reported to possess antioxidant properties.[2] This suggests that this compound could act as a free radical scavenger, a property valuable in the context of various diseases associated with oxidative stress.

-

Anti-inflammatory Activity: The thiazolidine scaffold is a key component of several anti-inflammatory drugs.[1] This suggests that this compound may exhibit anti-inflammatory effects, warranting further investigation.

Suggested Screening Protocols

To validate the inferred biological activities, the following experimental workflows are recommended:

-

Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.

-

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Safety and Toxicology

Preliminary toxicological data for this compound is limited. A reported intraperitoneal LD₅₀ in mice is 800 mg/kg.[3]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501.[6]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Its hybrid structure, combining the pharmacologically rich furan and thiazolidine moieties, suggests a high potential for diverse biological activities. While direct experimental data for this specific compound is scarce, this guide provides a solid foundation for future research by synthesizing information from related structures.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol.

-

Performing comprehensive biological screening to identify and quantify its antimicrobial, anticancer, and antioxidant activities.

-

Elucidating the mechanism of action for any confirmed biological activities.

-

Conducting detailed toxicological studies to establish a comprehensive safety profile.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). PMC. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

-

Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences. [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Systematic Reviews in Pharmacy. [Link]

-

Synthesis and biological study of some new thiazolidinone derivatives containing naphthofuran moiety. (2017). ResearchGate. [Link]

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PMC. [Link]

-

2-(2-furyl) thiazolidine, 51859-60-0. (n.d.). The Good Scents Company. [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). National Institutes of Health. [Link]

-

HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2025). ResearchGate. [Link]

-

In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. (2018). PubMed. [Link]

-

Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science. [Link]

-

Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. (2024). RSC Publishing. [Link]

-

1H NMR spectrum of 5-(furan-2-ylmethylene). (n.d.). ResearchGate. [Link]

-

New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, and Evaluation. (n.d.). OUCI. [Link]

-

Antimicrobial Activity of New 2,4-Disubstituted Thiazolidinone Derivatives. (2025). ResearchGate. [Link]

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS One. [Link]

-

2-(Furan-2-yl)thiazolidine-4-carboxylic acid Safety Data Sheet. (n.d.). Angene Chemical. [Link]

-

Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. (n.d.). MDPI. [Link]

-

RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024). Impactfactor. [Link]

-

Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). NIH. [Link]

-

Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkaline Water as the Formal Oxidant. (2022). ResearchGate. [Link]

-

How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. (2018). PubMed. [Link]

-

5-Furan-2yl[1][5]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). MDPI. [Link]

-

Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). PMC. [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.). MDPI. [Link]

-

Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. (n.d.). JOCPR. [Link]

-

The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps.... (n.d.). ResearchGate. [Link]

-

1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... (n.d.). ResearchGate. [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. [Link]

-

Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (n.d.). Scholars Middle East Publishers. [Link]

-

3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. (n.d.). PMC. [Link]

-

4-Thiazolidinone-based derivatives do not affect differentiation of mouse embryo fibroblasts (3T3-L1 cell line. (2021). Sci-Hub. [Link]

-

Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal.... (n.d.). ResearchGate. [Link]

-

Thiazolidine. (n.d.). Wikipedia. [Link]

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(2-furyl) thiazolidine, 51859-60-0 [thegoodscentscompany.com]

- 4. Thiazolidine - Wikipedia [en.wikipedia.org]

- 5. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furfural-cysteine model reaction in food grade nonionic oil/water microemulsions for selective flavor formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(furan-2-yl)-1,3-thiazolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(furan-2-yl)-1,3-thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazolidine derivatives are known to exhibit a wide range of pharmacological activities, and the incorporation of a furan moiety can significantly influence their biological profile.[1][2] This document, intended for researchers and scientists, offers a detailed, practical approach to the preparation and analysis of this specific compound, grounded in established chemical principles and supported by relevant literature.

Strategic Approach to the Synthesis of this compound

The most direct and efficient method for the synthesis of 2-substituted-1,3-thiazolidines is the condensation reaction between an aldehyde and a primary amine bearing a thiol group. In the case of this compound, this involves the reaction of furfural with cysteamine (2-aminoethanethiol).

Reaction Mechanism

The reaction proceeds through a two-step mechanism. Initially, the amine group of cysteamine undergoes a nucleophilic attack on the carbonyl carbon of furfural, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form a Schiff base (imine). Subsequently, the thiol group of the same molecule carries out an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered thiazolidine ring.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of thiazolidine derivatives from aldehydes and aminothiols.

Materials:

-

Furfural (freshly distilled)

-

Cysteamine hydrochloride

-

Triethylamine

-

Methanol

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1.0 eq) in methanol.

-

To this solution, add triethylamine (1.1 eq) dropwise at 0 °C to liberate the free base of cysteamine.

-

Add freshly distilled furfural (1.0 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Caption: A typical workflow for the characterization of synthesized compounds.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Boiling Point | 277.00 to 278.00 °C at 760.00 mm Hg (est.)[3] |

Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.[2]

2.2.1. ¹H NMR Spectroscopy

-

Expected Chemical Shifts (δ, ppm):

-

Furan protons: Three distinct signals in the aromatic region (6.0-7.5 ppm). The proton at C5' of the furan ring will be the most downfield.

-

CH-S-N proton (C2): A singlet or a multiplet around 5.5-6.0 ppm.

-

CH₂-S protons (C5): A multiplet around 3.0-3.5 ppm.

-

CH₂-N protons (C4): A multiplet around 3.5-4.0 ppm.

-

NH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

2.2.2. ¹³C NMR Spectroscopy

-

Expected Chemical Shifts (δ, ppm):

-

Furan carbons: Signals in the range of 105-155 ppm.

-

CH-S-N carbon (C2): A signal around 60-70 ppm.

-

CH₂-S carbon (C5): A signal around 30-40 ppm.

-

CH₂-N carbon (C4): A signal around 50-60 ppm.

-

2.2.3. Infrared (IR) Spectroscopy

-

Expected Absorption Bands (cm⁻¹):

-

N-H stretch: A broad band around 3300-3400 cm⁻¹.

-

C-H stretch (furan): Bands around 3100-3150 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=C stretch (furan): Bands around 1500-1600 cm⁻¹.

-

C-O-C stretch (furan): A strong band around 1000-1100 cm⁻¹.

-

C-N stretch: A band in the region of 1250-1350 cm⁻¹.

-

C-S stretch: A weak band around 600-700 cm⁻¹.

-

2.2.4. Mass Spectrometry

-

Expected Molecular Ion Peak (M⁺): m/z = 155.

-

Expected Fragmentation Pattern: Fragmentation is likely to involve the loss of the furan ring or cleavage of the thiazolidine ring.

Elemental Analysis

| Element | Expected % |

| Carbon (C) | 54.17 |

| Hydrogen (H) | 5.84 |

| Nitrogen (N) | 9.02 |

| Oxygen (O) | 10.31 |

| Sulfur (S) | 20.66 |

Conclusion

This guide outlines a robust and reproducible approach to the synthesis and characterization of this compound. The provided protocols and expected analytical data serve as a valuable resource for researchers in the field of medicinal chemistry, facilitating the exploration of this and related compounds for potential therapeutic applications. Adherence to the described methodologies will ensure the reliable preparation and unambiguous identification of the target molecule, forming a solid foundation for further biological evaluation.

References

- Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 750-754.

- Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). Darunavir, 19(1), 1-15.

-

1 H NMR spectrum of 5-(furan-2-ylmethylene) - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

2-(2-furyl) thiazolidine, 51859-60-0 - The Good Scents Company. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

The Furan Moiety in Thiazolidine Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidinone core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a furan ring into this versatile heterocyclic system has emerged as a compelling strategy for the development of novel therapeutic agents with enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the biological activities of furan-containing thiazolidines, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic potential. We will delve into the mechanistic underpinnings of these activities, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights to accelerate the discovery and optimization of furan-containing thiazolidine-based therapeutics.

Introduction: The Strategic Fusion of Furan and Thiazolidine

The thiazolidinone ring system, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1][2] Its structural features allow for facile modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.[1] Among the myriad of heterocyclic moieties that have been appended to the thiazolidinone core, the furan ring stands out for its unique electronic and steric attributes. Furan, a five-membered aromatic heterocycle containing an oxygen atom, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets.[3] The amalgamation of these two privileged scaffolds has led to the discovery of a plethora of furan-containing thiazolidine derivatives with significant therapeutic potential.[4][5]

This guide will explore the diverse biological landscape of these hybrid molecules, providing a rationale for their design and a detailed examination of their activities.

Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively investigated biological activity of furan-containing thiazolidines is their potent and often selective anticancer effects.[1][4][6] These compounds have demonstrated efficacy against a wide range of cancer cell lines, including those of the breast, colon, liver, and leukemia.[2][6]

Mechanistic Insights: Induction of Apoptosis

A primary mechanism by which furan-containing thiazolidines exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.

Several studies have elucidated the pro-apoptotic effects of these compounds, demonstrating their ability to trigger the intrinsic (mitochondrial) pathway of apoptosis.[1][6] This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors like cytochrome c.[1][6]

A notable example is the activity of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones, which have been shown to significantly decrease the mitochondrial membrane potential in breast cancer cells.[1] This disruption of mitochondrial function is a critical event that commits the cell to apoptosis.

dot

Caption: Intrinsic apoptosis pathway induced by furan-thiazolidines.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of furan-containing thiazolidines are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDA-MB-231 (Breast) | 1.9 | [2] |

| HepG2 (Liver) | 5.4 | [2] | |

| HT-29 (Colon) | 6.5 | [2] | |

| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Human Leukemia Cell Lines | Moderate to Strong | [6] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the furan-containing thiazolidine derivatives and incubate for a specified period (e.g., 72 hours).[10]

-

MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[10][11]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10][11]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[10][11]

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13][14][15][16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Preparation: Harvest and wash the cells with cold PBS.[15][16]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[15][16]

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[13][15]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15]

-

Analysis: Analyze the stained cells by flow cytometry.

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.[17][18][19][20]

Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Step-by-Step Methodology:

-

Cell Preparation: Prepare a single-cell suspension.[18]

-

JC-1 Staining: Resuspend the cells in a medium containing the JC-1 dye and incubate at 37°C for 20 minutes.

-

Washing: Wash the cells to remove the excess dye.

-

Analysis: Analyze the cells by flow cytometry, measuring the fluorescence in both the red and green channels.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Furan-containing thiazolidinones have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[21][22][23]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[21][22] For instance, certain furan-based pyrimidine-thiazolidinone hybrids have exhibited activity against E. coli and A. niger.

Mechanistic Considerations

The precise mechanisms of antimicrobial action are still under investigation, but it is believed that these compounds may interfere with essential cellular processes in microorganisms. For some thiazolidinone derivatives, inhibition of enzymes like MurB, which is involved in bacterial cell wall synthesis, has been proposed.[21]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to various diseases, including arthritis, inflammatory bowel disease, and certain cancers. Furan-containing thiazolidinones have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[3][24]

Mechanisms of Action

The anti-inflammatory effects of these compounds are thought to be mediated through the modulation of key inflammatory pathways. This can include the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[24] Some furan derivatives have been shown to exert their anti-inflammatory effects by regulating signaling pathways such as MAPK and PPAR-γ.[3]

Antidiabetic Activity: Addressing Metabolic Disorders

Thiazolidinediones, as a class of compounds, are well-known for their antidiabetic properties, with some derivatives being used clinically to treat type 2 diabetes.[25][26][27][28] The incorporation of a furan moiety has been explored to develop new antidiabetic agents with improved efficacy and safety profiles.

Molecular Targets

The primary molecular target for the antidiabetic action of thiazolidinediones is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[26][27] Activation of PPAR-γ by these compounds leads to improved insulin sensitivity.[26] Molecular docking studies have shown that furan-bearing thiazolidine-2,4-diones can exhibit significant binding affinity to the PPAR-γ receptor.[26]

dot

Caption: General experimental workflow for evaluating furan-thiazolidines.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of furan-containing thiazolidines and their biological activity is crucial for the rational design of more potent and selective compounds.

Preliminary SAR studies have indicated that the presence of the furan moiety is often essential for the observed biological effects.[1] For instance, in a series of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones, the 5-(5-nitrofuran-2-yl)allylidene group was found to be a necessary requirement for their anticancer activity.[1] Furthermore, substitutions on other parts of the molecule, such as the C-terminal of the thiazolidinone ring, can significantly influence the potency.[6] For example, the presence of electron-donating groups at the 4th position of a substituted aryl ring on the thiazolidinone moiety was shown to be important for anticancer activity in human leukemia cells.[6]

Conclusion and Future Perspectives

Furan-containing thiazolidines represent a promising class of compounds with a diverse range of biological activities. Their potent anticancer effects, coupled with their antimicrobial, anti-inflammatory, and antidiabetic potential, underscore their significance in medicinal chemistry. The mechanistic insights and experimental protocols detailed in this guide provide a solid foundation for further research and development in this area.

Future efforts should focus on expanding the structure-activity relationship studies to enable the design of more potent and target-specific derivatives. Additionally, in vivo studies are warranted to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective treatments for a variety of human diseases.

References

-

Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6539. [Link]

-

Gomha, S. M., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(15), 4884. [Link]

-

Lesyk, R., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules, 27(21), 7433. [Link]

-

Chandrappa, S., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576-2584. [Link]

-

Lesyk, R. B., & Zimenkovsky, B. S. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 564-601. [Link]

-

Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117), 54683. [Link]

-

Stankova, I., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3322. [Link]

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

-

Hassan, S. S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1334-1343. [Link]

-

Kumar, R., et al. (2022). A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships. Archiv der Pharmazie, 355(11), e2200271. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

dos Santos, G. G., et al. (2022). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. Request PDF on ResearchGate. [Link]

-

Rao, A. L., et al. (2021). Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine. Indian Journal of Pharmaceutical Education and Research, 55(1), 269-278. [Link]

-

Patel, D., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B(8), 827-835. [Link]

-

Chandrappa, S., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Request PDF on ResearchGate. [Link]

-

Kamal, A., et al. (2015). A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells. Bioorganic & Medicinal Chemistry Letters, 25(16), 3185-3189. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]

-

Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

Patel, D., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B(8), 827-835. [Link]

-

Kumar, A., et al. (2022). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Future Medicinal Chemistry, 14(10), 735-755. [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Szałaj, N., et al. (2023). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Molecules, 28(17), 6296. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Chandrappa, S., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-(5-((5-(4-chlorophenyl)furan-2-yl)m-Chandrappa-Kavitha/d9a8c0e7b8c3d7e7c8e9c8e8c8e8c8e8c8e8c8e8]([Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). MitoPT® JC-1 Assay Kit. Retrieved from [Link]

-

Pardeshi, D., et al. (2021). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Semantic Scholar. [Link]

-

Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58686. [Link]

-

ResearchGate. (n.d.). JC-1 Mitochondrial Membrane Potential. Retrieved from [Link]

-

Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. clyte.tech [clyte.tech]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. nanobioletters.com [nanobioletters.com]

- 24. researchgate.net [researchgate.net]

- 25. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijper.org [ijper.org]

- 27. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

therapeutic potential of 2-(furan-2-yl)-1,3-thiazolidine derivatives

An In-Depth Technical Guide to the Therapeutic Potential of 2-(Furan-2-yl)-1,3-Thiazolidine Derivatives

Executive Summary

The intersection of privileged scaffolds in medicinal chemistry often yields molecules with significant therapeutic promise. This guide delves into the burgeoning potential of hybrid molecules combining the furan and 1,3-thiazolidine cores. The 1,3-thiazolidine ring is a versatile five-membered heterocycle renowned for its presence in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Similarly, the furan moiety is a key pharmacophore found in numerous natural and synthetic bioactive compounds. The strategic fusion of these two entities into this compound derivatives has created a new class of compounds with enhanced and diverse biological activities. This document serves as a technical resource for researchers and drug development professionals, offering a structured exploration of the synthesis, mechanisms of action, and therapeutic applications of these promising derivatives, supported by quantitative data and validated experimental protocols.

Part 1: The Core Scaffold: Synthesis and Chemical Rationale

The therapeutic efficacy of a drug candidate is fundamentally linked to its molecular architecture. The this compound scaffold is a testament to this principle, where the combination of a furan ring at the 2-position of a thiazolidine nucleus establishes a unique electronic and steric profile conducive to biological interactions.

General Synthetic Strategies

The construction of the this compound core is typically achieved through a cyclocondensation reaction. A cornerstone of this synthesis is the reaction between an amine, a thiol-containing acid (like thioglycolic acid), and an aldehyde—in this case, furfural (furan-2-carbaldehyde).

The most common approach is a one-pot, three-component reaction, which is highly efficient and aligns with the principles of green chemistry.[2] This method involves the in-situ formation of a Schiff base (imine) from the reaction of an amine and furfural, which is then attacked by the thiol group of thioglycolic acid, followed by intramolecular cyclization to yield the 2-(furan-2-yl)-1,3-thiazolidin-4-one ring system. The choice of amine allows for extensive diversification at the N-3 position of the thiazolidine ring, which is critical for tuning the molecule's pharmacological profile.

Caption: General workflow for the synthesis of 2-(furan-2-yl)-1,3-thiazolidin-4-one derivatives.

Part 2: Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The application of thiazolidine derivatives in oncology is a rapidly advancing field.[4] The incorporation of a furan ring has been shown to potentiate this activity, leading to compounds with significant cytotoxicity against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer effect of these derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that certain this compound derivatives, particularly those with a 5-nitrofuran substituent, can trigger apoptosis and modulate the cell cycle in cancer cells.[5] This process is often initiated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes (e.g., caspase-3 and caspase-9), which are the executioners of apoptosis.

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Thiazolidin-4-one with 5-nitrofuran-2-yl substituent | MDA-MB-231 | Breast Cancer | 1.9 | [5] |

| HepG2 | Liver Cancer | 5.4 | [5] | |

| HT-29 | Colon Cancer | 6.5 | [5] | |

| 2,3-diaryl-4-thiazolidinone derivatives | A549 | Lung Cancer | Sub-micromolar | [4] |

| MDA-MB-231 | Breast Cancer | Sub-micromolar | [4] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of test compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial Activity: A New Front Against Resistance

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as potent agents, particularly against Gram-positive bacteria and challenging microbes like Helicobacter pylori.[6]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

A promising target for antibacterial action is the bacterial cell wall, which is absent in eukaryotes. Thiazolidin-4-ones are known inhibitors of MurB, an essential enzyme in the bacterial peptidoglycan synthesis pathway.[6] MurB catalyzes the reduction of UDP-N-acetylglucosamine enolpyruvate to UDP-N-acetylmuramic acid, a critical precursor for the cell wall.[6] By inhibiting MurB, these compounds disrupt cell wall integrity, leading to bacterial cell death. The furan moiety often enhances the binding affinity of the molecule to the enzyme's active site.

Caption: Inhibition of the MurB enzyme in the bacterial cell wall synthesis pathway.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Gram-positive bacteria | Potent activity, often superior to ampicillin | [6] |

| Helicobacter pylori (resistant strains) | Strong activity (inhibition zone > 30mm at 100 µ g/disc ) | [6] | |

| Furan-based pyrimidine-thiazolidinones | P. aeruginosa | 50 | |

| S. aureus | Potent activity |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 4: Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. This compound derivatives have demonstrated dual efficacy in combating both of these pathological processes.[5]

Mechanism of Action: Radical Scavenging and Enzyme Inhibition

The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus breaking the oxidative chain reaction. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test are used to quantify this ability.[5]

Their anti-inflammatory effects can stem from the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or monoamine oxidases (MAO).[5] For instance, certain thiazolidinone derivatives have shown potent activity in the carrageenan-induced paw edema model, a classic test for acute inflammation.[5]

Quantitative Data: Antioxidant and Anti-inflammatory Potency

| Activity | Compound Class | Metric | Result | Reference |

| Antioxidant | Thiazolidinone with (furan-2-ylmethyl)imino substituent | IC₅₀ (DPPH Assay) | 9.18 µg/mL (vs. 40 µg/mL for Ascorbic Acid) | [5] |

| Anti-inflammatory | 2-aryl-3-(naphtha-2-yl)thiazolidin-4-ones | Carrageenan-induced paw edema | Potent inhibition | [5] |

| Enzyme Inhibition | 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one | MAO-B Inhibition | Selective inhibition at ≥200 µM | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a simple and widely used method to assess the antioxidant capacity of chemical compounds.

-

Reagent Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound solution to the wells.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. The final volume should be 200 µL. A control well should contain 100 µL of methanol/DMSO and 100 µL of DPPH solution. A blank well should contain 100 µL of the compound solution and 100 µL of methanol.

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The synergistic combination of the furan and thiazolidine rings gives rise to molecules with potent and diverse pharmacological activities, spanning oncology, infectious diseases, and inflammatory conditions. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating more precise mechanisms of action through target deconvolution studies, expanding in vivo testing to validate the promising in vitro results, and exploring advanced drug delivery strategies to improve bioavailability. The continued exploration of this chemical space is poised to yield next-generation drug candidates to address significant unmet medical needs.

References

-

Stefańska, J., Bielenica, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

-

Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. Available at: [Link]

-

Gholizadeh, M., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Chemistry Central Journal. Available at: [Link]

-

Kaur, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

-

Patil, S. B., & Grampurohit, N. D. (2012). Synthesis and biological study of some new thiazolidinone derivatives containing naphthofuran moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]

-

Fun, H.-K., et al. (2011). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Kumar, R., et al. (2023). Anticancer potential of compounds bearing thiazolidin-4-one scaffold: Comprehensive review. Pharmacophore. Available at: [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 434-440. Available at: [Link]

-

Desai, N. C., et al. (2022). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, Sec B. Available at: [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The thiazolidin-4-one core is a privileged scaffold known to exhibit a wide array of biological activities. This document details a validated synthetic protocol, in-depth crystallographic analysis, and thorough spectroscopic characterization. Furthermore, it explores the potential therapeutic applications of this class of compounds, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of the Thiazolidin-4-one Scaffold

Heterocyclic compounds are cornerstones in the development of new therapeutic agents. Among these, the thiazolidin-4-one ring system has garnered substantial attention due to its versatile biological profile.[1][2] This five-membered heterocycle, with its susceptibility to modification at positions 2, 3, and 5, allows for the creation of large libraries of compounds with diverse pharmacological properties.[3] Derivatives of thiazolidin-4-one have been reported to possess a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][4]

The subject of this guide, 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, incorporates three key pharmacophoric features: the versatile thiazolidin-4-one core, a benzyl group at the N3 position, and a furan ring at the C2 position. This unique combination of moieties suggests a rich potential for biological activity, making a thorough understanding of its molecular structure and properties essential for future drug design and development efforts.

Synthesis and Purification

A reliable and high-yield synthesis of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one has been established via a one-pot, multi-component reaction.[5] This approach offers efficiency and good yields, making it suitable for laboratory-scale synthesis and potential scale-up.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is adapted from a validated crystallographic study.[5]

Materials:

-

Triphenylphosphine

-

Furfuraldehyde

-

Benzylazide

-

Mercaptoacetic acid

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

Microwave vial (10 ml) with magnetic stirring bar

-

Focused monomode microwave reactor

Procedure:

-

To a 10 ml microwave vial equipped with a magnetic stirring bar, add a well-ground, intimate mixture of triphenylphosphine (1.1 mmol) and furfuraldehyde (1.0 mmol).

-

Add benzylazide (1.0 mmol, 0.2 g) dropwise to the mixture with continuous stirring.

-

Continue stirring at room temperature until the liberation of nitrogen gas ceases.

-

Add mercaptoacetic acid (1.1 mmol) to the reaction mixture and seal the vial with a septum.

-

Place the reaction vessel into the cavity of a focused monomode microwave reactor.

-

Irradiate the mixture at 150°C (temperature monitored by a built-in IR sensor) with a power of 80W for 10 minutes. The reaction temperature should be maintained by modulating the power level of the reactor.

-

Allow the reaction mixture to cool to room temperature.

-

Purify the resulting residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (94:6 v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to afford 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one as a solid.

Yield and Melting Point:

Synthesis Workflow Diagram

Caption: Microwave-assisted synthesis of the title compound.

Molecular Structure Elucidation

The definitive molecular structure of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one has been determined by single-crystal X-ray diffraction.[5] This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystalline state.

Crystallographic Data

The compound crystallizes in a monoclinic system with the space group P2₁/c.[5] Key crystallographic parameters are summarized in the table below.

| Parameter | Value[5] |

| Chemical Formula | C₁₄H₁₃NO₂S |

| Molecular Weight | 259.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2901 (2) |

| b (Å) | 9.6360 (1) |

| c (Å) | 9.9152 (1) |

| β (°) | 102.855 (1) |

| Volume (ų) | 1237.95 (3) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.391 |

Molecular Conformation

The X-ray structure reveals that the central thiazolidine ring is approximately planar, with a maximum deviation of 0.112 (1) Å for the sulfur atom.[5] The furan ring was found to be disordered over two orientations. The dihedral angle between the thiazolidine ring and the benzyl ring is 85.43 (8)°.[5] In the crystal, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds, forming supramolecular chains.[5]

Molecular Structure Diagram

Caption: 2D structure of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of a synthesized compound. While a specific publication detailing the full spectral data for 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one was not identified, the expected spectral characteristics can be predicted based on the known structure and data from closely related analogs.[1][6][7][8]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl, furan, and thiazolidinone moieties.

-

Aromatic Protons (Benzyl & Furan): Multiple signals are expected in the range of δ 6.5-8.0 ppm. The five protons of the benzyl ring will likely appear as a multiplet, while the three protons of the furan ring will show characteristic coupling patterns.

-

Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) for the two protons of the benzylic methylene group is anticipated around δ 4.0-5.0 ppm.

-

Thiazolidinone CH (C2-H): A singlet for the proton at the C2 position of the thiazolidinone ring is expected to appear in the range of δ 5.7-6.8 ppm.[1]

-

Thiazolidinone CH₂ (C5-H₂): The two protons on the C5 carbon of the thiazolidinone ring will likely appear as a singlet or as an AB quartet in the region of δ 3.6-4.0 ppm.[1]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C4): The carbonyl carbon of the thiazolidinone ring is expected to resonate significantly downfield, typically in the range of δ 170-175 ppm.[1]

-

Aromatic and Furan Carbons: Multiple signals for the aromatic carbons of the benzyl and furan rings are expected between δ 110-145 ppm.

-

Thiazolidinone C2 and C5: The C2 and C5 carbons of the thiazolidinone ring are predicted to appear in the ranges of δ 56-63 ppm and δ 30-40 ppm, respectively.[1]

-

Benzyl CH₂: The benzylic carbon signal is expected around δ 40-50 ppm.

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch (Amide): A strong absorption band corresponding to the carbonyl group of the lactam in the thiazolidinone ring is expected in the region of 1690-1730 cm⁻¹.[1]

-

C-N Stretch: A medium to strong absorption for the C-N bond is anticipated around 1350-1450 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions for the C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.

-

C-S Stretch: A weaker absorption for the C-S bond is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Potential Therapeutic Applications

The thiazolidin-4-one scaffold is a well-established pharmacophore with a broad range of documented biological activities. While specific biological data for 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one is not yet widely published, its structural features suggest potential for various therapeutic applications based on studies of analogous compounds.

Diagram of Potential Biological Activities

Caption: Diverse biological activities of the thiazolidin-4-one scaffold.

-

Antimicrobial Activity: Many thiazolidin-4-one derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[2]

-

Anticancer Activity: The thiazolidin-4-one nucleus is present in several compounds that have been investigated for their cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory Activity: Some analogs have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[4]

-

Antidiabetic Activity: The thiazolidinedione class of drugs (e.g., pioglitazone) are well-known for their use in treating type 2 diabetes, highlighting the potential of this scaffold in metabolic diseases.[3]

The presence of the furan and benzyl moieties in 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one provides opportunities for further functionalization to optimize its biological activity and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed examination of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, a molecule with significant potential in the field of medicinal chemistry. The efficient, microwave-assisted synthesis and comprehensive structural elucidation by X-ray crystallography offer a solid foundation for further investigation. While specific spectroscopic and biological data for this particular compound are still emerging, the known activities of the thiazolidin-4-one class suggest that it is a promising candidate for drug discovery programs. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related heterocyclic compounds.

References

-

MDPI. (2021). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Retrieved from [Link]

-

MDPI. (2018). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Retrieved from [Link]

-

ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Retrieved from [Link]

-

ResearchGate. (2014). 2,3-Diphenyl-1,3-thiazolidin-4-one. Retrieved from [Link]

-

MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]